6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one
Description
6-Chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one is a quinoline derivative with a complex substitution pattern. Its structure includes:
- A quinolin-2(1H)-one core, providing a planar aromatic system conducive to hydrophobic interactions.
- 4-Phenyl group, contributing to steric bulk and π-π stacking interactions.
- 3-(4-Phenoxyphenyl)amino group, introducing hydrogen-bonding capability and structural flexibility.
Properties
IUPAC Name |
6-chloro-3-(4-phenoxyanilino)-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClN2O2/c28-19-11-16-24-23(17-19)25(18-7-3-1-4-8-18)26(27(31)30-24)29-20-12-14-22(15-13-20)32-21-9-5-2-6-10-21/h1-17,29H,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQSHEJQHWDAPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Substitution Reactions:
Amination: The phenylamino group can be introduced via nucleophilic aromatic substitution, where the chloroquinoline reacts with aniline derivatives under basic conditions.
Phenoxyphenyl Group Addition: The phenoxyphenyl group can be attached through a palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of a phenylboronic acid derivative with the corresponding halogenated quinoline.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the palladium-catalyzed coupling reactions using robust catalysts and ligands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamino group, leading to the formation of quinone imine derivatives.
Reduction: Reduction of the nitro group (if present in intermediates) to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Coupling Reagents: Palladium catalysts (Pd(PPh3)4), boronic acids, and bases like potassium carbonate (K2CO3).
Major Products
Oxidation Products: Quinone imine derivatives.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nature of the substituents introduced.
Scientific Research Applications
6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Chemical Biology: It serves as a probe in chemical biology to study cellular pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 6-chloro-3-[(4-phenoxyphenyl)amino]-4-phenylquinolin-2(1H)-one involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell growth and survival. This inhibition can lead to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparative Insights
Akt Inhibition
- 4-Phenylquinolin-2(1H)-one (G7) exhibits 6 µM IC₅₀ against Akt kinase activity by binding to its PH domain, preventing phosphorylation at S473 and T306. It shows >380-kinase selectivity, sparing PI3K and PDK1 .
- Target Compound: The 3-(4-phenoxyphenyl)amino group may enhance binding affinity compared to G7’s simple phenyl group, but steric effects could reduce membrane permeability.
- BI-69A11: Incorporates a benzimidazole-acryloyl group at position 3, achieving nanomolar potency but likely through a different mechanism (kinase active site inhibition) .
Anticancer Activity
- 6-Cl-3-[(4-MePh)S]-4-Ph-quinolin-2(1H)-one shares the 6-Cl and 4-Ph groups with the target compound. Its thioether linkage may improve metabolic stability compared to the target’s amino group, though activity is less characterized .
- Quinoxaline analogs (e.g., 3-phenylquinoxaline-2(1H)-thione) show low µM IC₅₀ against cancer cells, suggesting the quinoline core’s role in DNA intercalation or topoisomerase inhibition .
Antimicrobial Activity
- 6-Cl-3-(2-hydroxyethylsulfanyl)-4-Ph-quinolin-2(1H)-one demonstrates broad-spectrum activity, attributed to its hydrophilic sulfanyl group, which enhances solubility and membrane penetration . The target compound’s phenoxy group may offer similar advantages.
Structure-Activity Relationships (SAR)
Position 3 Substituents: Amino groups (e.g., 4-phenoxyphenylamino in target) favor hydrogen bonding but may reduce bioavailability. Thioethers (e.g., 4-methylphenylthio) enhance stability and lipophilicity . Acryloyl groups (e.g., BI-69A11) increase potency but may introduce off-target effects .
Position 6 Chlorine: Critical for DNA-binding activity in quinoline analogs. Removal reduces cytotoxicity .
Position 4 Phenyl Group :
Pharmacokinetic Considerations
- The target compound’s phenoxy group may improve half-life via reduced CYP450 metabolism compared to simpler analogs.
- Thioether-containing analogs (e.g., ) show higher metabolic stability than amino derivatives .
- BI-69A11’s benzimidazole group likely increases plasma protein binding, affecting distribution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
